![molecular formula C23H19N3O4S B15282863 N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide](/img/structure/B15282863.png)
N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea is a complex organic compound that belongs to the class of thioureas
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea typically involves the reaction of benzoyl chloride with 2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The benzoxazole ring and the thiourea group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea
- N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzothiazol-6-yl]thiourea
- N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzimidazol-6-yl]thiourea
Uniqueness
N-benzoyl-N’-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]thiourea is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Biological Activity
N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C23H19N3O4S
- Molecular Weight : 433.5 g/mol
- IUPAC Name : N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]benzamide
This compound features a benzoxazole ring, which is known for various biological activities, particularly in the context of drug development.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, a study on benzoxazole derivatives revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Activity (MIC) |
---|---|---|
Compound A | Bacillus subtilis | 12 µg/mL |
Compound B | Escherichia coli | 50 µg/mL |
Compound C | Candida albicans | 25 µg/mL |
The minimal inhibitory concentrations (MIC) suggest that while some derivatives show promise, the overall antibacterial potential may be limited.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Many compounds in this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) . The structure–activity relationship indicates that modifications to the benzoxazole ring can significantly influence cytotoxicity.
Case Study: Cytotoxicity Evaluation
In a recent evaluation of several benzoxazole derivatives:
- Compound D exhibited a high selectivity index against MCF-7 cells with an IC50 value of 15 µM.
- Compound E showed lower toxicity to normal cells compared to cancer cells, indicating its potential as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Signal Transduction Pathways : The compound could modulate pathways critical for tumor growth and metastasis.
Properties
Molecular Formula |
C23H19N3O4S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H19N3O4S/c1-28-18-11-8-15(12-20(18)29-2)22-25-17-10-9-16(13-19(17)30-22)24-23(31)26-21(27)14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,24,26,27,31) |
InChI Key |
GQPXLOGOBUZUAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.